molecular formula C11H19F3 B14312714 1,1,1-Trifluoroundec-2-ene CAS No. 113999-51-2

1,1,1-Trifluoroundec-2-ene

Cat. No.: B14312714
CAS No.: 113999-51-2
M. Wt: 208.26 g/mol
InChI Key: CJRYMGHGXGHVMC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroundec-2-ene is an organic compound with the molecular formula C11H19F3 It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first carbon of the undec-2-ene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoroundec-2-ene can be synthesized through the dehydration of alcohols. The process involves the removal of water (H2O) from the alcohol, typically using an acid catalyst such as concentrated sulfuric acid or phosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the alkene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where the alcohol is continuously fed into the system along with the acid catalyst. The reaction mixture is heated, and the resulting alkene is distilled off and purified.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoroundec-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a solvent like dichloromethane.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Addition Products: Formation of 1-bromo-1,1,1-trifluoroundecane or 1-chloro-1,1,1-trifluoroundecane.

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of alkanes.

Scientific Research Applications

1,1,1-Trifluoroundec-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoroundec-2-ene involves its interaction with molecular targets through electrophilic addition reactions. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include the formation of carbocations and subsequent nucleophilic attacks .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluoroundec-2-ene is unique due to its longer carbon chain and the presence of a double bond, which imparts different chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer-chain fluorinated alkenes are required.

Properties

CAS No.

113999-51-2

Molecular Formula

C11H19F3

Molecular Weight

208.26 g/mol

IUPAC Name

1,1,1-trifluoroundec-2-ene

InChI

InChI=1S/C11H19F3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h9-10H,2-8H2,1H3

InChI Key

CJRYMGHGXGHVMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC(F)(F)F

Origin of Product

United States

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